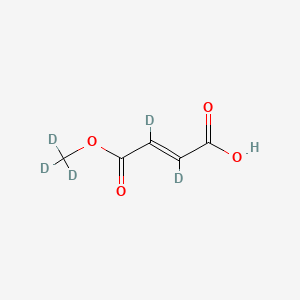

Fumaric Acid Monomethyl Ester-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monomethyl fumarate-d5 is a deuterated form of monomethyl fumarate, a fumaric acid derivative. It is primarily used in scientific research due to its unique properties, including its role as an immunomodulatory and disease-modifying agent. Monomethyl fumarate is the pharmacologically active metabolite of dimethyl fumarate, which is used in the treatment of multiple sclerosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Monomethyl fumarate-d5 can be synthesized through the alcoholysis of maleic anhydride with deuterated methanol. The reaction involves the following steps:

Alcoholysis Reaction: Maleic anhydride reacts with deuterated methanol to form monomethyl fumarate-d5.

Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of monomethyl fumarate-d5 follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: High-purity maleic anhydride and deuterated methanol are prepared.

Reaction Setup: The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The product is purified using techniques such as distillation and crystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Monomethyl fumarate-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fumaric acid derivatives.

Reduction: Reduction reactions can convert it into succinic acid derivatives.

Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Fumaric acid derivatives.

Reduction: Succinic acid derivatives.

Substitution: Various substituted fumarate derivatives.

Aplicaciones Científicas De Investigación

Monomethyl fumarate-d5 has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

Biology: It is studied for its effects on cellular metabolism and signaling pathways.

Medicine: It is used in research related to multiple sclerosis and other autoimmune diseases.

Industry: It is used in the development of new pharmaceuticals and chemical processes.

Mecanismo De Acción

Monomethyl fumarate-d5 exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (NFE2L2) pathway. This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. By activating NFE2L2, monomethyl fumarate-d5 reduces inflammation and oxidative stress, which are key factors in the progression of multiple sclerosis and other diseases.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl fumarate: A prodrug that is metabolized to monomethyl fumarate in the body.

Diroximel fumarate: Another prodrug that is converted to monomethyl fumarate.

Fumaric acid esters: A group of compounds with similar chemical structures and biological activities.

Uniqueness

Monomethyl fumarate-d5 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its pharmacological activity is similar to that of monomethyl fumarate, but the presence of deuterium atoms can provide additional insights into its metabolic and pharmacokinetic properties.

Actividad Biológica

Fumaric Acid Monomethyl Ester-d5 (FAME-d5) is a deuterated derivative of monomethyl fumarate, a compound recognized for its significant biological activities, particularly in the context of oxidative stress and inflammation. This article explores the biological activity of FAME-d5, its mechanisms of action, and relevant research findings.

- Chemical Formula : CHDO

- Molecular Weight : Approximately 149.16 g/mol

- Deuteration : Incorporation of five deuterium atoms enhances stability and tracking in biological systems.

FAME-d5 exhibits its biological effects primarily through:

- Activation of the Nrf2 Pathway : This pathway is crucial for cellular defense against oxidative stress. FAME-d5 activates Nrf2, leading to the expression of antioxidant genes that protect cells from oxidative damage.

- Interaction with GPR109A : This G protein-coupled receptor is involved in mediating various immune responses. The interaction suggests potential anti-inflammatory effects, making FAME-d5 a candidate for therapeutic applications in inflammatory diseases .

Biological Activities

FAME-d5 has been shown to exhibit several biological activities:

- Antioxidant Effects : By activating the Nrf2 pathway, FAME-d5 enhances the cellular antioxidant response, which is vital in conditions characterized by oxidative stress, such as multiple sclerosis and psoriasis.

- Anti-inflammatory Properties : The interaction with HCAR2 indicates that FAME-d5 may modulate inflammatory responses, potentially benefiting conditions like psoriasis.

- Metabolic Tracing : The deuterated nature allows researchers to trace metabolic pathways involving fumaric acid, providing insights into its role in cellular metabolism and signaling.

Case Studies and Experimental Evidence

-

Oxidative Stress Response :

- In vitro studies demonstrated that treatment with FAME-d5 significantly increased the expression of Nrf2 target genes involved in antioxidant defense mechanisms.

- Inflammation Modulation :

- Pharmacokinetics :

Comparative Analysis Table

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Fumaric Acid | C4H4O4 | Non-deuterated form; involved in various metabolic pathways. |

| Dimethyl Fumarate | C6H10O4 | Diester form; exhibits similar biological activity but differs structurally. |

| Fumaric Acid Monomethyl Ester | C5H6O4 | Non-deuterated version; widely used in psoriasis treatment. |

| This compound | CHDO | Deuterated form; enhances stability and tracking ability in studies. |

Propiedades

Fórmula molecular |

C5H6O4 |

|---|---|

Peso molecular |

135.13 g/mol |

Nombre IUPAC |

(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D |

Clave InChI |

NKHAVTQWNUWKEO-PWYLTMEHSA-N |

SMILES isomérico |

[2H]/C(=C(/[2H])\C(=O)OC([2H])([2H])[2H])/C(=O)O |

SMILES canónico |

COC(=O)C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.